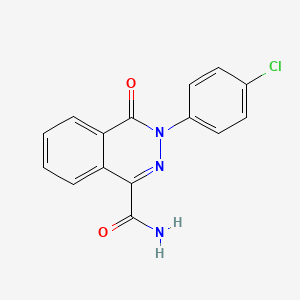
3-(4-クロロフェニル)-4-オキソ-3,4-ジヒドロ-1-フタラジンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a chemical compound that belongs to the class of phthalazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a phthalazine ring system, which includes a carboxamide group. Phthalazine derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit antioxidant and immunomodulatory properties .
Biochemical Pathways
Similar compounds have been shown to modulate oxidative stress and inflammatory pathways . For instance, the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI) has been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, cmi, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
For instance, CMI has been reported to protect dopaminergic neurons from H2O2-induced stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system .
Action Environment
For instance, changes in isomer ratios of DDT, a pesticide with a similar chlorinated phenyl ring structure, have been observed in different environmental compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves the condensation of 4-chlorobenzaldehyde with phthalic anhydride to form an intermediate, which is then reacted with hydrazine hydrate to yield the phthalazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the compound .
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylideneacetic acid: Known for its anti-Toxoplasma gondii activity.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Studied for its antiviral properties.
4-(4-Chlorophenyl)-1-phenylprop-2-en-1-one: Investigated for its anti-HIV activity.
Uniqueness
3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide stands out due to its unique phthalazine ring system, which imparts distinct biological activities. Its ability to inhibit specific enzymes and modulate biological pathways makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
3-(4-chlorophenyl)-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-9-5-7-10(8-6-9)19-15(21)12-4-2-1-3-11(12)13(18-19)14(17)20/h1-8H,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXDCXVMXGIXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














